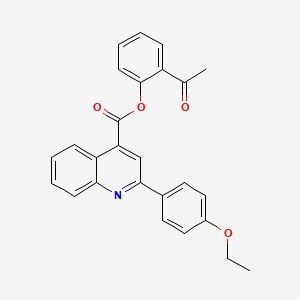![molecular formula C16H15N3O2S B10878522 Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide](/img/structure/B10878522.png)
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide is a complex organic compound that features a furan ring, a carboxylic acid group, and a unique benzo[a]azulen-4-yl amide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which can be synthesized from furfural through oxidation. The subsequent steps involve the formation of the benzo[a]azulen-4-yl amide structure through a series of cyclization and amide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to optimize yield and purity. Catalysts such as palladium or platinum may be employed in hydrogenation steps, while acid or base catalysts can be used in cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Palladium or platinum catalysts are often used in hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: A hydrogenated derivative of furan-2-carboxylic acid.
Benzo[a]azulen-4-yl amides: Compounds with similar amide structures but different substituents.
Uniqueness
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide is unique due to its combination of a furan ring, a carboxylic acid group, and a benzo[a]azulen-4-yl amide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H15N3O2S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c20-15(11-6-4-8-21-11)19-14-13-10-5-2-1-3-7-12(10)22-16(13)18-9-17-14/h4,6,8-9H,1-3,5,7H2,(H,17,18,19,20) |
InChI-Schlüssel |
YJPPZSPGXZPSLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[2-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10878446.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)
![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10878517.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10878523.png)
